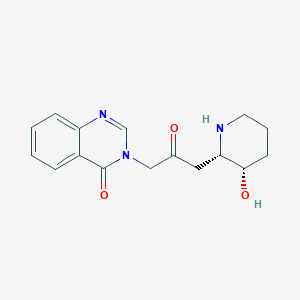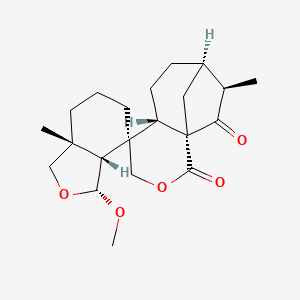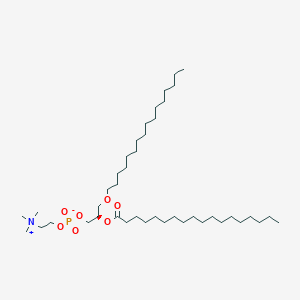
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:0 in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and octadecanoyl respectively. It is a phosphatidylcholine O-34:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(O-16:0/18:0), also known as PC(O-34:0) or gpcho(16:0/18:0), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-16:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-16:0/18:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-16:0/18:0) can be biosynthesized from octadecanoic acid.
Scientific Research Applications
Biochemical Studies
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine has been investigated in various biochemical studies. Söling et al. (1984) examined its impact on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, finding that it stimulated amylase release in both systems, similar to the effects produced by acetylcholine (Söling, Eibl, & Fest, 1984).
Physical Chemical Characteristics
Kramp et al. (1984) explored the physical chemical characteristics of this compound, particularly its critical micellar concentration. They found that at the concentrations typically used in biological studies, it is present as monomolecular species, which is significant for understanding its biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Interaction with Cell Receptors
Wykle et al. (1981) studied its role in stimulating the degranulation of rabbit platelets and human neutrophils, suggesting that it may activate cells through interaction with a stereospecific receptor (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Analysis Techniques
Several studies have focused on developing analysis techniques for this compound. Mita et al. (1989) measured it using reverse-phase high-performance liquid chromatography with fluorescent detection, providing a method to study its presence in biological samples (Mita, Yasueda, Hayakawa, & Shida, 1989). Additionally, Bossant et al. (1987) proposed a gas chromatographic method with electron-capture detection for its characterization and quantification (Bossant, Farinotti, Mencia-Huerta, Benveniste, & Mahuzier, 1987).
Chemical Synthesis
Agarwal et al. (1984) described the complete synthesis of various analogs of this compound, which are useful for studying the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Biological Activity
Potent hypotensive activity was observed in a study by Masugi et al. (1982), indicating its potential role in regulating blood pressure (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
properties
Product Name |
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H86NO7P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecoxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3/t41-/m1/s1 |
InChI Key |
PXPSGTINXJQLBR-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



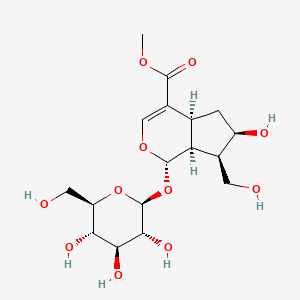
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
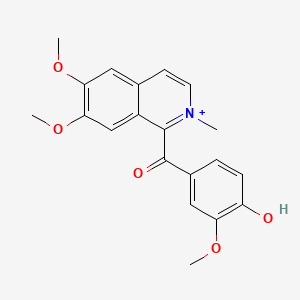
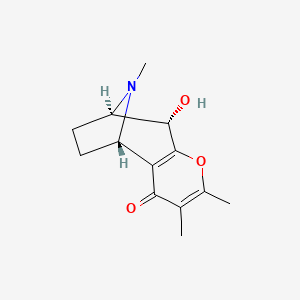

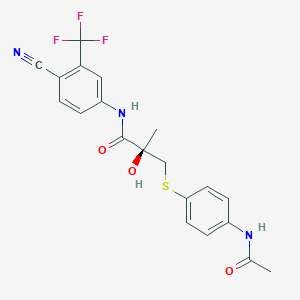
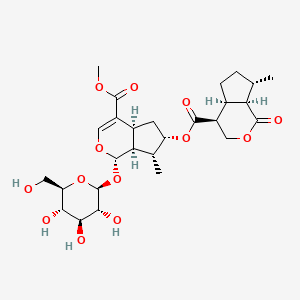
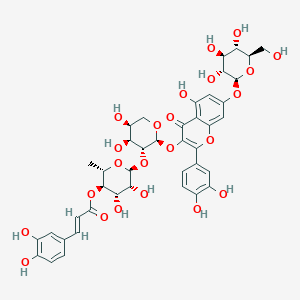

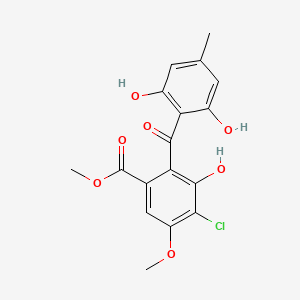
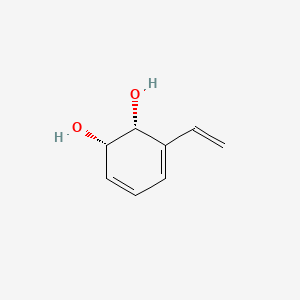
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
